molecular formula C14H11N3O5 B12003140 Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate CAS No. 21460-91-3

Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate

Cat. No.: B12003140
CAS No.: 21460-91-3
M. Wt: 301.25 g/mol
InChI Key: BDZCZPIIKLJZSQ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoate is an organic compound with the molecular formula C14H11N3O5. This compound is known for its vibrant color and is often used as a dye. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. The compound is also referred to as an arylazo derivative of salicylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoate can be synthesized through a diazo-coupling reaction. The process involves the reaction of 4-nitroaniline with 2-hydroxybenzoic acid in an alkaline solution. The reaction typically proceeds as follows:

    Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 2-hydroxybenzoic acid in an alkaline medium to form the azo compound.

The reaction conditions often involve maintaining a low temperature during the diazotization step to ensure the stability of the diazonium salt. The coupling reaction is usually carried out at room temperature.

Industrial Production Methods

Industrial production of methyl 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Recrystallization from a toluene-acetone mixture is commonly used to purify the compound, resulting in red-orange crystals.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoate undergoes various chemical reactions, including:

    Reduction: The nitro

Properties

CAS No.

21460-91-3

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

methyl 2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoate

InChI

InChI=1S/C14H11N3O5/c1-22-14(19)12-8-10(4-7-13(12)18)16-15-9-2-5-11(6-3-9)17(20)21/h2-8,18H,1H3

InChI Key

BDZCZPIIKLJZSQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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